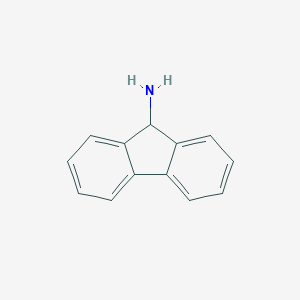

9-Aminofluorene

Vue d'ensemble

Description

9-Aminofluorene is an organic compound with the molecular formula C13H11N. It is a derivative of fluorene, where an amino group is attached to the ninth position of the fluorene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

9-Aminofluorene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is used in studies related to DNA adduct formation and mutagenesis.

Medicine: this compound derivatives are investigated for their potential anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It’s known that aromatic amines like 9-aminofluorene often interact with dna and proteins in the cell .

Mode of Action

The mode of action of this compound involves its metabolic activation and interaction with cellular components. The compound is metabolically activated inside the cell, which can lead to the formation of DNA adducts . These adducts can interfere with normal cellular processes, leading to various downstream effects.

Biochemical Pathways

The formation of dna adducts can disrupt dna replication and transcription, potentially leading to mutations and altered gene expression .

Result of Action

The primary result of this compound’s action is the formation of DNA adducts . These adducts can interfere with normal DNA processes, potentially leading to mutations and altered gene expression. This can disrupt normal cellular function and potentially lead to diseases such as cancer.

Analyse Biochimique

Biochemical Properties

9-Aminofluorene can be metabolized by N-acetylation and N-hydroxylation to hydroxamic acids. These subsequently are conjugated to form the NO-sulfonate and NO-glucuronide conjugates . The enzymes responsible for these reactions include various cytochrome P450s .

Cellular Effects

This compound has been shown to interact with cellular DNA, leading to the formation of DNA adducts . This interaction can disrupt normal cellular processes and lead to changes in gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to reactive metabolites through enzymatic processes. These metabolites can then bind to DNA, leading to the formation of DNA adducts . This binding can disrupt normal DNA structure and function, potentially leading to mutations and other genetic changes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the compound’s stability and degradation can be influenced by various factors, such as temperature and pH

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by N-acetylation and N-hydroxylation to form hydroxamic acids, which are then conjugated to form NO-sulfonate and NO-glucuronide conjugates . The enzymes involved in these reactions include various cytochrome P450s .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9-Aminofluorene can be synthesized through several methods. One common method involves the reduction of 9-nitrofluorene using reducing agents such as tin and hydrochloric acid. The reaction proceeds as follows:

9-Nitrofluorene+Sn+HCl→this compound+by-products

Another method involves the catalytic hydrogenation of 9-nitrofluorene using palladium on carbon as a catalyst under hydrogen gas.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a palladium catalyst to reduce 9-nitrofluorene to this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 9-fluorenone. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups. For example, it can react with acyl chlorides to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Tin and hydrochloric acid, palladium on carbon with hydrogen gas.

Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed:

Oxidation: 9-Fluorenone

Reduction: Various reduced derivatives of this compound

Substitution: Amides, alkylated derivatives, and other substituted products

Comparaison Avec Des Composés Similaires

9-Nitrofluorene: A precursor to 9-Aminofluorene, used in its synthesis.

9-Fluorenone: An oxidation product of this compound.

2-Aminofluorene: Another aminofluorene derivative with similar properties but different reactivity and applications.

Uniqueness: this compound is unique due to its specific position of the amino group on the fluorene ring, which imparts distinct chemical and biological properties. Its ability to form DNA adducts makes it particularly valuable in mutagenesis and carcinogenesis studies.

Propriétés

IUPAC Name |

9H-fluoren-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMRQJTULXVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200496 | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-03-1 | |

| Record name | Fluoren-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHO2K4K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-Aminofluorene?

A1: this compound has a molecular formula of C13H11N and a molecular weight of 181.23 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't provided in the abstracts, researchers commonly employ techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to characterize this compound and its derivatives [, , ].

Q3: What are some synthetic approaches to obtain this compound?

A3: Several methods have been explored for the synthesis of this compound and its derivatives. These include:

- Reductive Amination of 9-Fluorenone: This method involves the conversion of 9-Fluorenone to 9-Fluorenone oxime, followed by reduction to this compound using zinc [].

- Copper-Catalyzed Coupling Reactions: 9H-Fluoren-9-amine derivatives can be synthesized through a copper-catalyzed cross-coupling reaction between 2′-bromo-biaryl-N-tosylhydrazones and amines [].

- Boron Trifluoride Etherate-Catalyzed Aza-Friedel-Crafts Reaction: N-tosyl-9-aminofluorenes can be efficiently synthesized through a one-pot reaction using in situ generated N-tosylbenzaldimines and boron trifluoride etherate as a catalyst [, ].

Q4: Can this compound undergo reactions typical of primary amines?

A4: Yes, this compound exhibits reactivity typical of primary amines. For example, it reacts with ethyl chloroformate to form N-carbethoxy derivatives, with maleic anhydride to form 9-maleamic acids, and with carbon dioxide to form substituted ammonium carbamates [].

Q5: Has this compound been utilized in the synthesis of other interesting compounds?

A5: Absolutely, this compound serves as a valuable building block in organic synthesis. It has been successfully employed in the following reactions:

- Synthesis of Fluorene Derivatives: AlCl3-catalyzed cyclization reactions involving this compound can lead to the formation of indene and fluorene derivatives [].

- Preparation of Tertiary Amine Photobase Generators: Quaternary ammonium salts of this compound can be synthesized and investigated for their photochemical properties [].

- Synthesis of Phosphonic Analogues of Morphactines: Derivatives of this compound-9-phosphonic acid and this compound-9-phosphinoxides have been synthesized and investigated for their plant growth regulating properties [].

Q6: What are the potential applications of this compound and its derivatives?

A6: this compound and its derivatives have shown promise in various fields:

- Biomedical Research: Derivatives like 2-methoxy- and 3-methoxy-9-aminofluorene hydrochloride demonstrate local anesthetic properties []. this compound-derived imines are used in palladium-catalyzed asymmetric arylation reactions to synthesize enantiomerically enriched α-branched benzylamines, important building blocks for pharmaceuticals and other biologically active molecules [].

- Plant Science: Phosphonic acid derivatives of this compound exhibit morphactin-like activity, influencing plant growth and development [].

- Material Science: Cross-linked poly(methacrylic acid) functionalized poly(this compound) networks have been explored as potential materials with redox and fluorescent properties []. Water-soluble poly(this compound) has been synthesized electrochemically and shows promise as a blue-light-emitting material [].

Q7: Has this compound been explored for its biological activity?

A7: While not a primary focus of the provided research, some studies hint at the biological activity of this compound derivatives. For example, 2-methoxy- and 3-methoxy-9-aminofluorene hydrochlorides induce local anesthesia and affect the contraction of rat uteri in a concentration-dependent manner [].

Q8: What is known about the conformational preferences of this compound?

A8: Studies involving peptides containing this compound-9-carboxylic acid have investigated conformational preferences using X-ray diffraction and spectroscopic techniques like FTIR and NMR [, , ]. These studies provide insights into the structural features influencing peptide folding and interactions.

Q9: How do structural modifications of this compound affect its activity?

A9: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact its biological activity, potency, and selectivity. While the provided abstracts don't offer detailed SAR data, specific examples highlight the importance of structural features:

- Local Anesthetic Activity: The presence of methoxy groups at the 2- and 3-positions of this compound appears to influence its anesthetic potency [].

- Inhibition of S-Adenosyl-L-methionine Synthesis: Studies involving carbocyclic and heterocyclic amino acids, including this compound-9-carboxylic acid, highlight the importance of ring size, substituents, and rigidity for inhibiting ATP:L-methionine S-adenosyltransferase [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)